molecular formula C12H17FN4O B2651805 1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide CAS No. 2329212-80-6

1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2651805
CAS No.: 2329212-80-6
M. Wt: 252.293
InChI Key: CLJBFTKUUSMTGL-UHFFFAOYSA-N
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Description

1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide is a heterocyclic compound that features a piperidine ring fused with a pyrimidine ring. The presence of fluorine and ethyl groups on the pyrimidine ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step reactionsThe piperidine ring is then synthesized and attached to the pyrimidine ring through a series of condensation reactions .

Industrial Production Methods: Industrial production of this compound often employs high-yield synthetic routes that are scalable. These methods may involve the use of catalysts and optimized reaction conditions to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target .

Comparison with Similar Compounds

  • 1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-3-carboxamide
  • 1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-2-carboxamide
  • 1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-sulfonamide

Uniqueness: 1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN4O/c1-2-9-10(13)12(16-7-15-9)17-5-3-8(4-6-17)11(14)18/h7-8H,2-6H2,1H3,(H2,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJBFTKUUSMTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(CC2)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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